molecular formula C7H7NO4S B1218660 2-Sulfamoylbenzoic acid CAS No. 632-24-6

2-Sulfamoylbenzoic acid

Cat. No. B1218660
CAS RN: 632-24-6
M. Wt: 201.2 g/mol
InChI Key: KDNIOKSLVIGAAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and related compounds to 2-sulfamoylbenzoic acid involves various chemical strategies. For instance, sulfamoyl azides, closely related to 2-sulfamoylbenzoic acid, can be generated from secondary amines using a novel sulfonyl azide transfer agent. These azides react with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles, indicating the versatility of sulfamoyl-containing compounds in synthetic chemistry (Culhane & Fokin, 2011).

Molecular Structure Analysis

The molecular structure of 2-sulfamoylbenzoic acid derivatives has been extensively studied through various analytical techniques. For instance, the crystal and molecular structures of certain complexes involving sulfonamides (structurally related to 2-sulfamoylbenzoic acid) reveal specific hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (Caira, 1991).

Chemical Reactions and Properties

Chemical reactions involving 2-sulfamoylbenzoic acid and its derivatives highlight the compound's reactivity and potential utility. For example, the use of sulfamic acid as a catalyst for the synthesis of 2-arylbenzothiazoles from aromatic aldehydes and 2-aminothiophenol at room temperature demonstrates the compound's versatility in facilitating organic transformations (Rostami & Yari, 2012).

Physical Properties Analysis

The physical properties of 2-sulfamoylbenzoic acid and its derivatives are crucial for understanding their behavior in different environments. These properties are often determined through the study of crystalline structures and solubility. For instance, the analysis of 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate reveals significant insights into the compound's hydrogen bonding patterns and stability (Rafique et al., 2009).

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel: 2-Sulfamoylbenzoic acid derivatives have been evaluated as potential inhibitors for mild steel corrosion in acidic media. Studies involving 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) demonstrate its effectiveness in increasing inhibition efficiency with the rise in concentration. These derivatives act as mixed-type inhibitors and follow Langmuir adsorption isotherm, forming a protective film on the metal surface. This application is significant in industrial contexts where corrosion resistance is crucial (Sappani & Karthikeyan, 2014).

Molecular Structure Studies

  • Molecular Structure Analysis: 2-Sulfamoylbenzoic acid derivatives, such as 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, exhibit interesting molecular structures with intramolecular hydrogen bonds forming specific ring motifs. These compounds are useful in crystallography and molecular structure studies, which aid in understanding molecular interactions and stability (Rafique et al., 2009).

Synthesis of Organic Compounds

  • Facilitating Organic Synthesis: 2-Sulfamoylbenzoic acid and its derivatives find applications in organic synthesis. For example, they are used in the synthesis of 2-arylbenzothiazoles via condensation reactions. This synthesis occurs under mild conditions, demonstrating the versatility of 2-sulfamoylbenzoic acid derivatives in organic chemistry (Maleki et al., 2010).

Medicinal Chemistry

  • Functional Group in Drug Design: The sulfonamide group, a key component of 2-sulfamoylbenzoic acid, plays an essential role in medicinal chemistry. It appears in various forms in marketed drugs, particularly as sulfonamide antibacterials. These compounds are significant inhibitors in specific biochemical pathways, illustrating the importance of sulfonamide-based structures in drug design (Kalgutkar et al., 2010).

Synthesis of Sulfamoyl Azides

  • Sulfamoyl Azides Synthesis: Sulfamoyl azides, derived from 2-sulfamoylbenzoic acid, can be synthesized for use in various chemical reactions. These compounds are key intermediates in forming 1-sulfamoyl-1,2,3-triazoles, showcasing the application of 2-sulfamoylbenzoic acid derivatives in advanced organic synthesis and potentially in pharmaceutical research (Culhane & Fokin, 2011).

Antiglaucoma Activity

  • Potential Antiglaucoma Agents: Derivatives of 2-sulfamoylbenzoic acid have been synthesized and evaluated for antiglaucoma activity. Studies indicate that these compounds can inhibit human carbonic anhydrase isoenzymes, suggesting their potential as effective inhibitors for treating glaucoma (Yenikaya et al., 2010).

Safety And Hazards

2-Sulfamoylbenzoic acid should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors/dust. Wear personal protective equipment and handle in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

2-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNIOKSLVIGAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent)
Record name 2-Sulfamoylbenzoic acid
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID50903017
Record name 2-Sulfamoylbenzoic acid
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Molecular Weight

201.20 g/mol
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Product Name

2-Sulfamoylbenzoic acid

CAS RN

632-24-6, 37558-01-3
Record name 2-Sulfamoylbenzoic acid
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Record name 2-Sulfamoylbenzoic acid
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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Record name Benzoic acid, o-sulfamoyl-
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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Record name 2-Sulfamoylbenzoic acid
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Record name 2-CARBOXYBENZENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
R Patil, JI Fells, E Szabó, KG Lim… - Journal of medicinal …, 2014 - ACS Publications
… (13) Compound 15a–c was reacted with 2-sulfamoylbenzoic acid ethyl ester (16) using K 2 CO 3 in DMF to get compounds 4–6 in moderate yield (Scheme 1). 2-[4-(1,3-Dioxo-1,3-…
Number of citations: 13 pubs.acs.org
GH Hamor, BL Reavlin - Journal of Pharmaceutical Sciences, 1967 - Elsevier
… and antielectroshock activity, three esters of 4-bromo-2-sulfamoylbenzoic acid and four esters of 4chloro-2-sulfamoylbenzoic acid were prepared by the alcoholysis reaction of passing …
Number of citations: 18 www.sciencedirect.com
GH Hamor, M Janfaza - Journal of Pharmaceutical Sciences, 1963 - Elsevier
… Nine esters of 4-nitro-2-sulfamoylbenzoic acid were prepared by the alcoholysis reaction of passing hydrogen chloride into a refluxing solution of 6-nitrosaccharin in the appropriate …
Number of citations: 8 www.sciencedirect.com
GH Hamor, N Farraj - Journal of Pharmaceutical Sciences, 1965 - Elsevier
… The application of the Rule of Six for the estimation of steric effects to a series of alkyl esters of 4-amino-2-sulfamoylbenzoic acid possessing pronounced anticonvulsant activity shows …
Number of citations: 9 www.sciencedirect.com
H Ilkimen - Macedonian Journal of Chemistry and Chemical …, 2019 - mjcce.org.mk
A novel Cu (II) complex 1 of 2-methoxy-5-sulfamoylbenzoic acid (Hsba) and eight novel mixed-ligand Cu (II) complexes 2–9 have been prepared using Hsba and 2-aminopyridine …
Number of citations: 6 mjcce.org.mk
GH Hamor, EJ Lien - Il Farmaco; Edizione Scientifica, 1969 - europepmc.org
… Structure-activity correlations for anticonvulsant alkyl esters of 2-sulfamoylbenzoic acid. … Synthesis and anticonvulsant activity of some alkyl esters of 6-chloro-2-sulfamoylbenzoic acid …
Number of citations: 10 europepmc.org
JA Timmons, JC Meyer, DJ Steible… - Journal of the …, 1987 - academic.oup.com
… However, the retention of saccharin and its degradation product, 2-sulfamoylbenzoic acid, is affected by pH as shown in Figure 3. At pH 2.3, the 2-sulfamoylbenzoic acid elutes after the …
Number of citations: 22 academic.oup.com
M Elefant, JM Talmage - Journal of Pharmaceutical Sciences, 1967 - Wiley Online Library
… and antielectroshock activity, three esters of 4-bromo-2-sulfamoylbenzoic acid and four esters of 4chloro-2-sulfamoylbenzoic acid were prepared by the alcoholysis reaction of passing …
Number of citations: 5 onlinelibrary.wiley.com
CW Whitehead, JJ Traverso, JF Bell… - Journal of Medicinal …, 1967 - ACS Publications
… Chloro-2-sulfamoylbenzoic acid and P2Ss gave the best … 4-chloro-2-sulfamoylbenzoic acid was heated under reflux in 1 … 1,1dioxide and 4-chloro-2-sulfamoylbenzoic acid. 2-Aeety]-6-…
Number of citations: 9 pubs.acs.org
TW Sweatman, AG Renwick - Science, 1979 - science.org
… that saccharin was the'only 3Hlabeled component (98.5 percent of urinary 3H by TLC); < 0.05 percent of the 3H was detected by reverse isotope dilution as 2-sulfamoylbenzoic acid, the …
Number of citations: 48 www.science.org

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